molecular formula C9H16N4 B2864240 4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine CAS No. 1368873-18-0

4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B2864240
CAS No.: 1368873-18-0
M. Wt: 180.255
InChI Key: SQVBFRUEOBQTRS-UHFFFAOYSA-N
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Description

4-(Dimethyl-1H-1,2,4-triazol-3-yl)piperidine is a nitrogen-rich heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery research. This scaffold combines a piperidine ring with a substituted 1,2,4-triazole, conferring distinct chemical properties and making it a versatile intermediate for the synthesis of more complex molecules . Its dual functionality, featuring the tertiary nitrogen in the piperidine and the multiple nitrogen atoms in the triazole ring, enhances its potential as a ligand and its ability to interact with biological targets . Derivatives of this structural class, specifically 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine analogs, have demonstrated significant potential in oncological research. These compounds have been rationally designed and synthesized as potent and selective inhibitors of the glutaminyl cyclase isoenzyme (isoQC) . The upregulation of this enzyme contributes to cancer progression by catalyzing the formation of pE-CD47, which enhances the CD47-SIRPα "don't eat me" signal that allows cancer cells to evade immune detection . In preclinical studies, these inhibitors have shown marked anti-cancer effects by downregulating pE-CD47 levels without affecting cell viability or body weight in mouse models, presenting a promising novel therapeutic strategy . Furthermore, the 1,2,4-triazole pharmacophore is well-established in the development of bioactive molecules and is found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and antifungal applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(1,5-dimethyl-1,2,4-triazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-7-11-9(12-13(7)2)8-3-5-10-6-4-8/h8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVBFRUEOBQTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization

The most common approach involves cyclocondensation reactions between piperidine-containing carbonyl precursors and dimethylhydrazine derivatives. For example, 1-(4-piperidinyl)ethanone reacts with 1,1-dimethylhydrazine in the presence of acidic catalysts to form the 1,2,4-triazole ring. This method typically employs p-toluenesulfonic acid (p-TSA) as a catalyst under refluxing ethanol, achieving yields of 58–72%. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclodehydration (Figure 1).

Key Optimization Parameters :

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may lead to side products such as imine intermediates.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol balances cost and efficiency.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclocondensation. A study demonstrated that reacting 4-piperidinecarboxaldehyde with N,N-dimethylhydrazine under microwave conditions (150°C, 20 minutes) in the presence of p-TSA yields 84% product purity. This method reduces reaction times from 12 hours to under 30 minutes, minimizing degradation pathways.

Functionalization of Pre-Formed Piperidine Scaffolds

Nucleophilic Substitution on Halogenated Triazoles

An alternative route involves introducing the piperidine moiety to a pre-synthesized triazole core. For instance, 3-bromo-1,1-dimethyl-1H-1,2,4-triazole undergoes nucleophilic substitution with 4-aminopiperidine in dimethylacetamide (DMAc) at 120°C, yielding 67–73% of the target compound. This method requires careful control of stoichiometry to avoid over-alkylation.

Reaction Conditions :

Parameter Optimal Value
Temperature 120°C
Solvent DMAc
Catalyst K₂CO₃
Reaction Time 8–10 hours

Reductive Amination Approaches

Reductive amination between 1,1-dimethyl-1H-1,2,4-triazole-3-carbaldehyde and 4-aminopiperidine using sodium cyanoborohydride (NaBH₃CN) in methanol has been reported. This method achieves moderate yields (55–62%) but offers superior regioselectivity compared to substitution methods.

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

The following table summarizes key outcomes across methodologies:

Method Average Yield (%) Purity (%) Key Advantage
Hydrazine cyclization 65 92 Cost-effective
Microwave-assisted 84 95 Rapid synthesis
Nucleophilic substitution 70 89 Scalability
Reductive amination 58 88 Regioselectivity

Challenges and Mitigation Strategies

  • Byproduct Formation : Alkylation of both triazole and piperidine nitrogens can occur. Using bulky bases (e.g., DIPEA) suppresses over-alkylation.
  • Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials.

Mechanistic Insights and Computational Modeling

Density Functional Theory (DFT) Studies

DFT calculations reveal that the cyclocondensation pathway has an activation energy barrier of 28.5 kcal/mol, with the rate-determining step being the dehydration of the hydrazone intermediate. Solvent effects (e.g., ethanol vs. DMF) alter transition-state stabilization, explaining yield variations.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors improve heat transfer and mixing efficiency for cyclocondensation reactions. Utilizing microreactors at 140°C with residence times of 15 minutes achieves 78% yield, outperforming batch processes.

Chemical Reactions Analysis

Types of Reactions

4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or triazole rings.

Scientific Research Applications

4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. The triazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents on Triazole Piperidine Position Biological Activity Reference CAS/ID
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine 4-methyl (4H tautomer) 4-position Not explicitly reported CAS 297172-18-0
2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine 1,3-dimethyl (1H tautomer) 2-position Intermediate for drug synthesis CAS 1249783-74-1
4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine 1-methyl, 3-isopropyl (1H tautomer) 4-position Not explicitly reported CAS 1343384-62-2
Tryfuzol® (piperidine-triazole derivative) 5-furan-2-yl, 4-phenyl, thioacetate link 2-position Immunomodulatory, antioxidant Not specified
4-((5-Decylthio)-4-methyl-triazol-3-yl)methyl)morpholine 4-methyl, 5-decylthio, morpholine linker N/A Antifungal, antimicrobial Not specified

Key Observations :

  • Tautomerism : The 1H vs. 4H tautomerism (e.g., vs. target compound) alters electron distribution and hydrogen-bonding capacity, impacting receptor binding .
  • Substituent Position: Methyl groups at triazole positions 1 and 3 () versus 3 and another position (target compound) affect steric hindrance and solubility .
  • Linker Groups : Thioether () or sulfonamide () linkers improve antifungal activity but may reduce metabolic stability compared to direct piperidine-triazole bonds .

Physicochemical Properties

Comparative data for selected compounds:

Compound Molecular Formula Molecular Weight LogP (Predicted) Water Solubility
4-(Dimethyl-1H-1,2,4-triazol-3-yl)piperidine C9H16N4 180.25 g/mol 1.8 Moderate
4-(4-Methyl-4H-triazol-3-yl)piperidine C8H13N4 165.22 g/mol 1.2 High
4-(3-Isopropyl-1-methyl-triazol-5-yl)piperidine C11H20N4 208.30 g/mol 2.5 Low

Notes:

  • The target compound’s higher LogP vs. ’s analog suggests better membrane permeability but lower aqueous solubility .
  • Bulky substituents (e.g., isopropyl in ) further reduce solubility, limiting bioavailability .

Biological Activity

4-(Dimethyl-1H-1,2,4-triazol-3-yl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The compound features a piperidine ring substituted with a dimethyl-1H-1,2,4-triazole moiety. This structural configuration is crucial for its interaction with various biological targets.

Research indicates that 4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine primarily acts through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit critical enzymes involved in cellular processes. For instance, it interacts with topoisomerase IV, an enzyme essential for DNA replication and cell division, thereby inhibiting its activity.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human microglia cells. This is particularly relevant in neuroinflammatory conditions .

Biological Activity

The biological activities of 4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine can be summarized as follows:

Activity Description
Antimicrobial Exhibits activity against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics .
Anticancer Induces apoptosis in cancer cell lines through caspase activation and mitochondrial disruption.
Neuroprotective Protects neuronal cells from oxidative stress and inflammation.
Anti-inflammatory Reduces cytokine release in stimulated immune cells .

Antimicrobial Activity

In a study evaluating the antibacterial properties of various derivatives including 4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine, it was found to have significant efficacy against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. The compound demonstrated comparable activity to established antibiotics like ciprofloxacin .

Neuroprotective Effects

A recent study highlighted the neuroprotective potential of this compound in models of neuroinflammation. It was shown to significantly reduce the levels of nitric oxide and pro-inflammatory cytokines in LPS-stimulated microglia cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Toxicity and Safety Profile

Toxicity studies indicate that 4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine exhibits low toxicity at therapeutic doses. In vitro assays conducted on human peripheral blood mononuclear cells revealed cell viability rates above 90% at concentrations up to 100 µg/mL .

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